molecular formula C21H26N2O5S B4792549 ethyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate

ethyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B4792549
M. Wt: 418.5 g/mol
InChI Key: FYNCVIVJLYURNK-UHFFFAOYSA-N
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Description

Ethyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 2,4,6-trimethylphenyl, is reacted with chlorosulfonic acid to form 2,4,6-trimethylphenylsulfonyl chloride.

    Amidation: The sulfonyl chloride is then reacted with N-methylglycine to form the corresponding sulfonamide.

    Esterification: The final step involves the esterification of the sulfonamide with ethyl 4-aminobenzoate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding amine.

Scientific Research Applications

Ethyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active sulfonamide moiety, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the sulfonyl and glycine moieties.

    N-methylglycine: A simpler amino acid derivative without the ester and sulfonyl groups.

    2,4,6-trimethylphenylsulfonyl chloride: A precursor in the synthesis of the target compound, featuring the sulfonyl group but lacking the ester and glycine moieties.

Uniqueness

Ethyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl group, ester, and glycine moiety in a single molecule allows for diverse interactions and applications in various fields of research.

Properties

IUPAC Name

ethyl 4-[[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-28-21(25)17-7-9-18(10-8-17)22-19(24)13-23(5)29(26,27)20-15(3)11-14(2)12-16(20)4/h7-12H,6,13H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNCVIVJLYURNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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